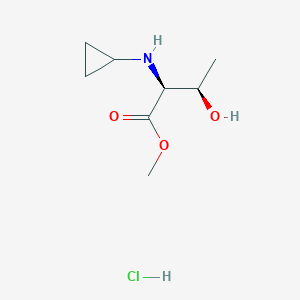![molecular formula C19H20N4O B2495521 6-Amino-4-cyclohexyl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 337500-27-3](/img/structure/B2495521.png)
6-Amino-4-cyclohexyl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis The synthesis of 6-Amino-4-cyclohexyl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves a multicomponent one-pot protocol, using nontoxic trisodium citrate dihydrate as a catalyst under ambient conditions, resulting in an 89% yield. This synthesis part of the compound showcases the efficiency and simplicity of the process, emphasizing the synthetic utility of the pyran motif in drug discovery (Kumar et al., 2020).
Molecular Structure Analysis The molecular structure of this compound has been studied through spectroscopic methods and density functional theory (DFT) calculations. The optimized structure, vibrational, and NMR spectra align well with experimental data, providing insight into the compound's structural properties and its potential interactions with biological targets (Kumar et al., 2020).
Chemical Reactions and Properties The chemical reactions involving this compound, particularly in the context of its synthesis, highlight its versatility and potential in creating biologically active molecules. Its multicomponent synthesis reaction reflects its chemical reactivity and ability to form complex structures with significant biological relevance.
Physical Properties Analysis While specific details on the physical properties of this compound are not provided, the efficient synthesis and structural analysis suggest it possesses characteristics conducive to further chemical manipulation and exploration within pharmaceutical research.
Chemical Properties Analysis The chemical properties, inferred from the synthesis and molecular structure analysis, suggest this compound's utility in drug discovery. Its ability to bind to target enzymes, as indicated by molecular docking studies, further underscores its pharmaceutical significance (Kumar et al., 2020).
Wissenschaftliche Forschungsanwendungen
Green Synthesis Approaches
Researchers have developed eco-friendly synthesis methods for polysubstituted and condensed pyrazole derivatives, including 6-amino-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. For instance, sodium ascorbate has been utilized as a safe catalyst in water or ethanol-water mixtures, highlighting the emphasis on minimizing hazardous solvents and enhancing atom efficiency in synthesis processes (Kiyani & Bamdad, 2018).
Antimicrobial Activity
Compounds derived from 6-amino-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have demonstrated significant antimicrobial properties. Synthesis and testing of these compounds against various bacterial and fungal strains revealed potent antibacterial agents, with some compounds showing activity comparable to standard drugs like norfloxacin and fluconazole (Hafez, Alshammari, & El-Gazzar, 2015).
Corrosion Inhibition
The derivatives of 6-amino-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have been evaluated as corrosion inhibitors for metals in acidic environments. Studies show that these compounds effectively inhibit corrosion on metal surfaces, offering potential applications in industrial processes and materials protection (Yadav, Gope, Kumari, & Yadav, 2016).
Drug Discovery and Biological Evaluations
In drug discovery, the structural analysis and docking studies of 6-amino-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives have provided insights into their potential pharmaceutical applications. For instance, molecular docking studies have explored the binding modes of these compounds to target enzymes, suggesting their relevance in developing new therapeutic agents (Kumar, Kumar, Srivastava, Brahmachari, & Misra, 2020).
Advanced Materials
Research into novel pyrano[2,3-c]pyrazole derivatives has also extended into materials science, where their incorporation into nanoformulations has been investigated for enhanced anticancer activity. This involves the development of polymeric micelles for drug delivery, demonstrating the versatility of these compounds beyond their chemical properties (Sun, Zhang, Gao, Que, Zhou, Zhu, & Cai, 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-amino-4-cyclohexyl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c20-11-14-15(12-7-3-1-4-8-12)16-17(13-9-5-2-6-10-13)22-23-19(16)24-18(14)21/h2,5-6,9-10,12,15H,1,3-4,7-8,21H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNJGYIKRACDFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-4-cyclohexyl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-cyclopentyl-1-((2-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2495449.png)


![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2495453.png)
![1-{2-Methoxy-4-azatricyclo[4.2.1.0^{3,7}]nonan-4-yl}prop-2-en-1-one](/img/structure/B2495454.png)

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2495456.png)
![Ethyl 4-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2495457.png)
![8-Butyl-5H,6H,11H-benzo[a]carbazole](/img/structure/B2495458.png)
![1-(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)pentan-1-one](/img/structure/B2495461.png)